1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea
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Overview
Description
1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea is a complex organic compound that features a unique structure combining a benzyl group, a furan ring, a thiophene ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, which are then coupled with a benzyl group and a hydroxyethyl group through a series of reactions including nucleophilic substitution, condensation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or as a lead compound for developing new drugs.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea include other urea derivatives that feature benzyl, furan, and thiophene groups. Examples include:
- 1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-methoxyethyl}urea
- 1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-ethoxyethyl}urea
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar molecules that may lack one or more of these features.
Properties
IUPAC Name |
1-benzyl-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-15(17-9-14(12-24-17)16-7-4-8-23-16)11-20-18(22)19-10-13-5-2-1-3-6-13/h1-9,12,15,21H,10-11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEOMSVKNSKROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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